Comparative Physicochemical Profiling: (4-Hydroxybenzyl)phosphonic Acid vs. Benzylphosphonic Acid
(4-Hydroxybenzyl)phosphonic acid exhibits a significantly lower predicted LogP value (-0.5) compared to the unsubstituted benzylphosphonic acid (1.07), indicating markedly greater hydrophilicity [1]. This difference influences solubility and partitioning behavior in biological systems and chromatographic purification. The melting point range (224-229 °C) is also higher than that of the 4-bromo analog, providing a quality control metric for solid-state identity .
| Evidence Dimension | Hydrophilicity (LogP) and Solid-State Thermal Stability (Melting Point) |
|---|---|
| Target Compound Data | LogP: -0.5; Melting Point: 224-229 °C |
| Comparator Or Baseline | Benzylphosphonic acid (LogP: 1.07) and (4-Bromophenyl)phosphonic acid (no specified melting point range but known to be solid) |
| Quantified Difference | ΔLogP: -1.57 |
| Conditions | Predicted LogP values (XLogP3-AA and ACD/Labs); Melting point determined by differential scanning calorimetry or capillary method. |
Why This Matters
A LogP difference of -1.57 translates to a nearly 40-fold difference in partition coefficient, drastically affecting compound behavior in aqueous assays and its utility in water-compatible coupling reactions.
- [1] Molaid. (n.d.). (4-Hydroxybenzyl)phosphonic Acid. Retrieved from https://www.molaid.com. View Source
